molecular formula C20H12F3N3O3 B10921877 5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10921877
M. Wt: 399.3 g/mol
InChI Key: GRJRSQORLNQKFV-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with difluoromethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethoxy group: This is achieved through nucleophilic substitution reactions using suitable reagents.

    Attachment of the fluorophenyl groups: This step involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and thiols, and electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological processes and as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Fluorophenyl-substituted compounds: These compounds contain fluorophenyl groups, which contribute to their unique chemical and physical properties.

Uniqueness

5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of substituents, which confer distinct properties such as enhanced stability, specific reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H12F3N3O3

Molecular Weight

399.3 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C20H12F3N3O3/c21-13-5-1-12(2-6-13)16-10-18-24-15(9-17(19(27)28)26(18)25-16)11-3-7-14(8-4-11)29-20(22)23/h1-10,20H,(H,27,28)

InChI Key

GRJRSQORLNQKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F)OC(F)F

Origin of Product

United States

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